molecular formula C15H14FNO3S B4751834 N-[(2,4-dimethylphenyl)sulfonyl]-4-fluorobenzamide

N-[(2,4-dimethylphenyl)sulfonyl]-4-fluorobenzamide

Cat. No. B4751834
M. Wt: 307.3 g/mol
InChI Key: SEVMVKLRFMEXSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2,4-dimethylphenyl)sulfonyl]-4-fluorobenzamide, also known as DB844, is a chemical compound that has been extensively studied for its potential use as an antifungal agent. DB844 belongs to the class of sulfonyl benzamides and has shown promising results in inhibiting the growth of various fungal species, including those that are resistant to current antifungal drugs.

Mechanism of Action

N-[(2,4-dimethylphenyl)sulfonyl]-4-fluorobenzamide exerts its antifungal activity by inhibiting the fungal enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity in mammalian cells and has a favorable pharmacokinetic profile, making it a promising candidate for further development as an antifungal agent. This compound has also been shown to have good efficacy in animal models of fungal infections.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(2,4-dimethylphenyl)sulfonyl]-4-fluorobenzamide in lab experiments is its broad-spectrum antifungal activity, which makes it useful for studying the mechanisms of fungal infections and developing new antifungal drugs. However, one limitation is that this compound is still in the early stages of development and has not yet been approved for clinical use.

Future Directions

There are several future directions for research on N-[(2,4-dimethylphenyl)sulfonyl]-4-fluorobenzamide. One area of focus is the development of new formulations and delivery methods to improve the efficacy and safety of the drug. Another area of focus is the study of this compound's potential use in treating other infections, such as leishmaniasis and Chagas disease. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential for use in combination with other antifungal agents.

Scientific Research Applications

N-[(2,4-dimethylphenyl)sulfonyl]-4-fluorobenzamide has been extensively studied for its potential use as an antifungal agent. It has shown promising results in inhibiting the growth of various fungal species, including those that are resistant to current antifungal drugs. This compound has also been studied for its potential use in treating other infections, such as leishmaniasis and Chagas disease.

properties

IUPAC Name

N-(2,4-dimethylphenyl)sulfonyl-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3S/c1-10-3-8-14(11(2)9-10)21(19,20)17-15(18)12-4-6-13(16)7-5-12/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVMVKLRFMEXSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC(=O)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816798
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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